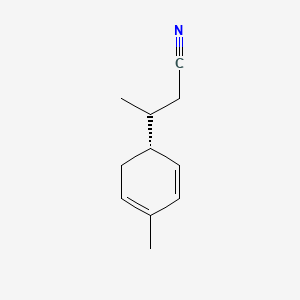
3-((R)-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile is an organic compound with a complex structure that includes a cyclohexadiene ring and a butanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile can be achieved through several methods. One common approach involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol, resulting in the substitution of the halogen with a nitrile group . Another method involves the dehydration of amides using phosphorus (V) oxide, which removes water from the amide group to form a nitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The nitrile group can participate in substitution reactions, such as the formation of hydroxynitriles from aldehydes and ketones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of nitriles to amines.
Substitution: Sodium or potassium cyanide in ethanol is used for the substitution of halogens with nitrile groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Hydroxynitriles and other nitrile derivatives.
Scientific Research Applications
3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile involves its interaction with various molecular targets and pathways. For example, in reduction reactions, the hydride nucleophile from LiAlH4 attacks the electrophilic carbon in the nitrile group, forming an imine anion. This intermediate is stabilized by Lewis acid-base complexation and further reduced to form a primary amine .
Comparison with Similar Compounds
Similar Compounds
Butanenitrile: A simpler nitrile compound with similar reactivity but lacking the cyclohexadiene ring.
Cyclohexadiene derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile is unique due to its combination of a cyclohexadiene ring and a nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-[(1R)-4-methylcyclohexa-2,4-dien-1-yl]butanenitrile |
InChI |
InChI=1S/C11H15N/c1-9-3-5-11(6-4-9)10(2)7-8-12/h3-5,10-11H,6-7H2,1-2H3/t10?,11-/m1/s1 |
InChI Key |
UMNFQADPLQIMLI-RRKGBCIJSA-N |
Isomeric SMILES |
CC1=CC[C@@H](C=C1)C(C)CC#N |
Canonical SMILES |
CC1=CCC(C=C1)C(C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


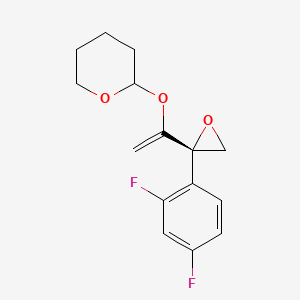
![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)
![4,4'-(2,5-Furandiyl)bis[N-hydroxybenzenecarboximidamide]](/img/structure/B13849239.png)
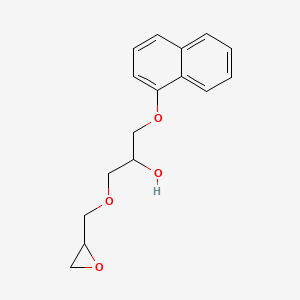
![4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)
![Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester](/img/structure/B13849266.png)
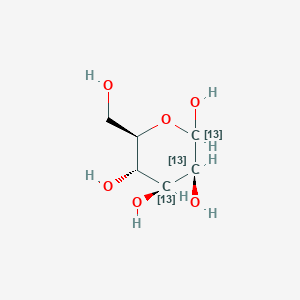

![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)
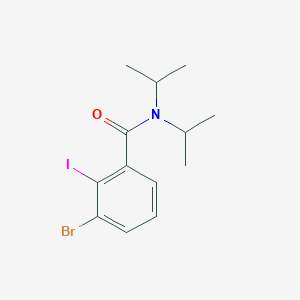
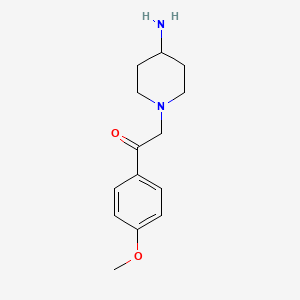
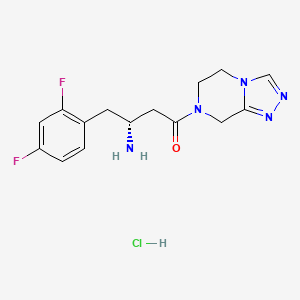
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-12-(3-oxobutanoyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13849308.png)
![Methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate](/img/structure/B13849312.png)
